6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-hydroxy-1-(2-methylpropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)4-10-7(12)3-6(11)9-8(10)13/h3,5,12H,4H2,1-2H3,(H,9,11,13) |
InChI Key |
OKEHPSURMGPEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=O)NC1=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Significance
The compound, with the molecular formula $$ \text{C}8\text{H}{12}\text{N}2\text{O}3 $$, features a tetrahydropyrimidine core substituted with a 2-methylpropyl (isobutyl) group at position 3 and a hydroxyl group at position 6. Its SMILES notation (CC(C)CN1C(=CC(=O)NC1=O)O) reflects the bicyclic structure, where the lactam and hydroxyl groups contribute to its polarity and potential hydrogen-bonding interactions. Tetrahydropyrimidine diones are of interest in medicinal chemistry due to their resemblance to nucleic acid components and applications in polymer science.
Preparation Methods
mCPBA-Mediated Oxidation in Dichloromethane
The most efficient method involves meta-chloroperbenzoic acid (mCPBA) -driven oxidation of 6-hydroxy-3-(2-methylpropyl)-5,6-dihydropyrimidin-4(3H)-one in dichloromethane (DCM).
Procedure:
- Substrate Preparation : The dihydropyrimidinone precursor is synthesized via Biginelli-like condensation of urea, ethyl acetoacetate, and isobutyl aldehyde under acidic conditions.
- Oxidation : The precursor (2 mmol) is dissolved in DCM (5 mL), and mCPBA (2.2 equiv) is added at room temperature. The reaction completes within 3 hours, precipitating the product.
- Workup : The precipitate is filtered, washed with DCM, and treated with saturated sodium bicarbonate to neutralize residual acid. The product is isolated in 70–99% yield after drying.
Key Advantages:
Phosphotungstic Acid in Ethanol
An alternative method employs phosphotungstic acid in ethanol, albeit with lower efficiency.
Procedure:
- Reaction Setup : The dihydropyrimidinone precursor (2 mmol) is refluxed with phosphotungstic acid (1.5 equiv) in absolute ethanol for 24 hours.
- Isolation : The product precipitates upon cooling and is filtered, yielding 30% after purification.
Limitations:
Comparative Analysis of Synthetic Approaches
The mCPBA method is superior in yield and time efficiency, making it the preferred industrial-scale approach.
Analytical Characterization
Spectroscopic Data
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting agents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammation.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy group at position 6 and the 2-methylpropyl group at position 3 play crucial roles in its biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The tetrahydropyrimidine-dione scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Key analogs include:
*Calculated based on structural formula.
- Hydrogen Bonding: The hydroxyl group in the target compound contrasts with sulfur-containing analogs like 12a (), which replace OH with thiophene. Sulfur’s lower electronegativity reduces hydrogen-bond donor capacity but may improve membrane permeability .
Pharmacological Potential
Crystallographic and Physicochemical Data
- The derivative in crystallizes with a near-planar pyrimidine ring and forms N–H⋯O hydrogen-bonded dimers. The target compound’s hydroxyl group may similarly stabilize crystal lattices, though its isobutyl group could introduce torsional strain .
- Melting points for analogs range widely: 160–162°C for sulfur-containing derivatives () versus lower values (~100–150°C) predicted for the less polar target compound .
Biological Activity
6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydropyrimidine core with a hydroxyl group and a branched alkyl substituent. Its molecular formula is , with significant implications for its solubility and interaction with biological targets.
Research indicates that this compound exhibits several biological activities:
- Inhibition of p38 MAP Kinase : This compound has been identified as a potent inhibitor of p38 MAP kinase (MAPK), which plays a critical role in inflammatory processes. Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting potential applications in treating autoimmune diseases .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could mitigate oxidative stress in various biological systems. This activity is crucial for preventing cellular damage associated with chronic diseases.
Pharmacological Effects
The pharmacological profile of this compound includes:
Case Studies
- Adjuvant-Induced Arthritis Model : In a study assessing the efficacy of p38 MAPK inhibitors, this compound was administered to rats with induced arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups .
- Cytokine Production Inhibition : In vitro assays demonstrated that the compound effectively inhibited TNFα production in macrophage cultures. This suggests its utility in managing conditions characterized by excessive cytokine release .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
